molecular formula C43H52N2O8S2 B13382819 Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester)

Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester)

Cat. No.: B13382819
M. Wt: 789.0 g/mol
InChI Key: QGWOYZLGEIXRTK-AEYSYUARSA-N
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Description

The compound (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) is a complex organic molecule It is characterized by the presence of multiple functional groups, including tert-butyl, fluorenyl, and hexahydrocyclopenta[a]indenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) typically involves multi-step organic synthesis. The process begins with the preparation of the fluorenyl and hexahydrocyclopenta[a]indenyl intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound may be used as a probe or ligand to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its structural features make it suitable for binding to specific biological targets.

Medicine

In medicine, the compound has potential applications in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing high-performance products.

Mechanism of Action

The mechanism of action of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) include:

Uniqueness

The uniqueness of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H52N2O8S2

Molecular Weight

789.0 g/mol

IUPAC Name

tert-butyl (2R)-2-(1,2,3,3a,4,8b-hexahydrocyclopenta[a]inden-4-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C43H52N2O8S2/c1-42(2,3)52-38(46)36(44-40(48)50-22-34-30-17-10-7-14-26(30)27-15-8-11-18-31(27)34)24-54-55-25-37(39(47)53-43(4,5)6)45-41(49)51-23-35-32-19-12-9-16-28(32)29-20-13-21-33(29)35/h7-12,14-19,29,33-37H,13,20-25H2,1-6H3,(H,44,48)(H,45,49)/t29?,33?,35?,36-,37-/m0/s1

InChI Key

QGWOYZLGEIXRTK-AEYSYUARSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5CCCC5C6=CC=CC=C46

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5CCCC5C6=CC=CC=C46

Origin of Product

United States

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